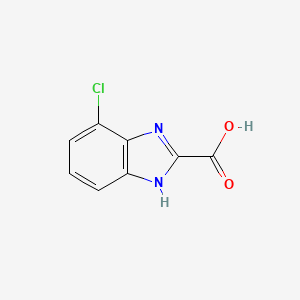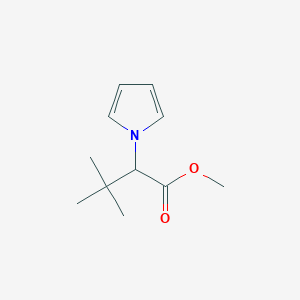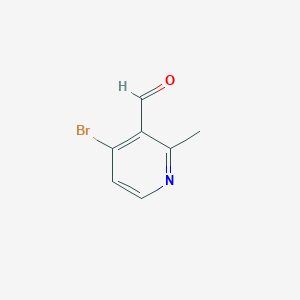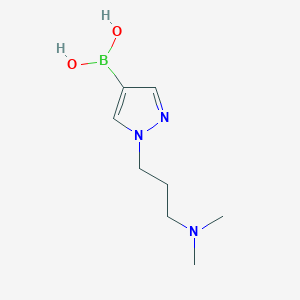
2-(Azepan-1-yl)pyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group at the 2-position and a hydroxyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with azepane under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
化学反应分析
Types of Reactions
2-(Azepan-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The azepane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Azepan-1-yl)pyrimidin-5-one.
Reduction: Formation of 2-(Azepan-1-yl)dihydropyrimidin-5-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(Azepan-1-yl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Azepan-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
相似化合物的比较
Similar Compounds
- 2-(Piperidin-1-yl)pyrimidin-5-ol
- 2-(Morpholin-1-yl)pyrimidin-5-ol
- 2-(Pyrrolidin-1-yl)pyrimidin-5-ol
Uniqueness
2-(Azepan-1-yl)pyrimidin-5-ol is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c14-9-7-11-10(12-8-9)13-5-3-1-2-4-6-13/h7-8,14H,1-6H2 |
InChI 键 |
IDJVHDZLSJCKOC-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)


![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)



![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)
